molecular formula C16H14ClNO2 B11691599 Ethyl 4-[(4-chlorobenzylidene)amino]benzoate CAS No. 16979-23-0

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate

Cat. No.: B11691599
CAS No.: 16979-23-0
M. Wt: 287.74 g/mol
InChI Key: NEDIAEKHSBGMMT-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate is an organic Schiff base compound of significant interest in advanced materials research, particularly in the field of nonlinear optics (NLO). High-quality single crystals of its closely related structural analog can be grown using the slow evaporation solution growth method, crystallizing in the triclinic system with a P-1 space group . This family of compounds demonstrates excellent transparency across a wide range of wavelengths, with a UV cut-off around 240 nm, making it a promising candidate for various optical applications . Research into its properties reveals strong potential for optical limiting, a critical function for protecting sensitive sensors and human eyes from intense laser beams . The dielectric behavior of the compound further supports its suitability for optoelectronic applications . From a structural perspective, detailed analysis of intermolecular interactions, such as Hirshfeld surface analysis, confirms stable crystal packing dominated by significant dispersion forces . This compound is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

16979-23-0

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3

InChI Key

NEDIAEKHSBGMMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation of Ethyl 4-Aminobenzoate and 4-Chlorobenzaldehyde

The most widely documented method involves the condensation of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde under acidic or neutral conditions. This one-step reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base) linkage.

Reaction Conditions :

  • Solvent : Ethanol or methanol is typically employed due to its ability to dissolve both reactants and facilitate proton transfer.

  • Catalyst : Acetic acid or hydrochloric acid (1–5 mol%) accelerates imine formation by polarizing the carbonyl group.

  • Temperature : Reflux conditions (70–80°C) are standard, though room-temperature reactions with prolonged stirring (24–48 hours) are viable for acid-sensitive substrates.

Workup and Purification :
Post-reaction, the mixture is cooled to precipitate the product, which is then filtered and washed with cold ethanol. Recrystallization from ethanol or ethyl acetate yields crystals with >95% purity.

Yield Optimization :

  • Excess aldehyde (1.2–1.5 equivalents) drives the equilibrium toward product formation.

  • Anhydrous conditions minimize hydrolysis of the imine bond.

Alternative Pathways via Intermediate Functionalization

While less common, multi-step syntheses involving functionalized intermediates have been reported. For instance, this compound can be derived from chloroacetylation of ethyl 4-aminobenzoate followed by condensation.

Step 1: Chloroacetylation
Ethyl 4-aminobenzoate reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form ethyl 4-(2-chloroacetamido)benzoate. This intermediate is isolated in 91% yield under optimized conditions.

Step 2: Cyclocondensation
The chloroacetamido intermediate undergoes cyclization with thiourea or ammonium thiocyanate to form thiazolidinone derivatives, which can subsequently react with 4-chlorobenzaldehyde to yield the target compound.

Advantages :

  • Enables incorporation of additional functional groups (e.g., thiazolidinones) for tailored bioactivity.

  • Higher regioselectivity compared to direct condensation.

Disadvantages :

  • Increased synthetic steps reduce overall yield (typically 60–70%).

  • Requires stringent purification to remove byproducts.

Mechanistic Insights and Kinetic Considerations

Imine Formation Dynamics

The condensation reaction follows second-order kinetics, with the rate-determining step being the nucleophilic attack of the amine on the protonated aldehyde. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., -Cl on benzaldehyde) enhance electrophilicity at the carbonyl carbon, accelerating the reaction.

Activation Parameters :

  • ΔH‡ : 45–60 kJ/mol (dependent on solvent polarity).

  • ΔS‡ : Negative values indicate a associative mechanism involving ordered transition states.

Solvent and Catalytic Effects

Protic solvents like ethanol stabilize zwitterionic intermediates through hydrogen bonding, whereas aprotic solvents (e.g., DMF) may necessitate higher temperatures. Catalytic acids lower the activation energy by polarizing the carbonyl group, with HCl outperforming weaker acids like acetic acid in non-aqueous media.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Purity Reaction Time Key Advantages
Direct CondensationEthyl 4-aminobenzoate, 4-CBA85–92%>95%6–12 hoursSimplicity, high atom economy
ChloroacetylationEthyl 4-aminobenzoate, ClCH₂COCl60–70%90–93%24–48 hoursFunctional group diversification

Notes :

  • 4-CBA : 4-Chlorobenzaldehyde.

  • Purity assessed via HPLC with UV detection at 254 nm.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) by enhancing molecular collisions. This method achieves comparable yields (88–90%) while minimizing thermal degradation.

Green Chemistry Approaches

Solvent-Free Conditions :
Grinding ethyl 4-aminobenzoate and 4-chlorobenzaldehyde in a ball mill with catalytic p-toluenesulfonic acid (PTSA) yields the product in 82% purity without solvent waste.

Biocatalysis :
Lipases (e.g., Candida antarctica) catalyze imine formation in aqueous buffers at ambient temperatures, though yields remain suboptimal (50–60%).

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy :

    • N-H stretch (3275 cm⁻¹) absent post-condensation, confirming imine formation.

    • C=O ester stretch at 1722 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • δ 8.45 (s, 1H, CH=N).

    • δ 7.85–7.40 (m, 8H, aromatic).

    • δ 4.35 (q, 2H, OCH₂CH₃).

    • δ 1.38 (t, 3H, OCH₂CH₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) resolves the target compound at 6.2 minutes, with UV-Vis quantification at 290 nm.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Bulk synthesis favors direct condensation due to lower reagent costs and fewer purification steps. However, residual aldehyde (≤0.1%) necessitates activated carbon treatment or fractional crystallization.

Emerging Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Metal Complexes : Coordination with Cu(II) or Zn(II) enhances antimicrobial activity.

  • Heterocyclic Frameworks : Cyclization with malononitrile yields pyrimidine derivatives for anticancer screening .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that ethyl 4-[(4-chlorobenzylidene)amino]benzoate exhibits significant antibacterial and antifungal activities. The presence of the chlorobenzylidene group enhances its interaction with biological targets, potentially increasing its efficacy against certain pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can bind effectively to proteins involved in cancer pathways, potentially inhibiting enzymatic activity related to tumor proliferation. Specific studies have noted its potential as an anti-inflammatory agent, which is crucial in cancer treatment as inflammation can promote tumor growth.

Synthesis of Drug Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.

Polymer Chemistry

In material science, this compound has been utilized in the development of polymers with specific properties. Its ability to modify polymer structures enhances characteristics such as thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is also explored for use in coatings and adhesives. The incorporation of this compound into formulations can improve adhesion strength and resistance to environmental factors, making it suitable for protective coatings.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Research

In another research project focusing on anticancer properties, this compound was tested on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity which is crucial for cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or receptor function. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Functional Groups Key Properties
Ethyl 4-[(4-chlorobenzylidene)amino]benzoate -Cl at para position Imine, ester Electron-withdrawing Cl enhances electrophilicity of imine; no intramolecular H-bonding .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate -OH at ortho, -t-Bu at meta Imine, ester, intramolecular H-bond (O-H···N) Intramolecular H-bond stabilizes planar conformation; bulky t-Bu groups hinder crystal packing .
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) -OH at ortho Secondary amine, ester Flexible amine linkage allows conformational variability; H-bonding via -OH .
4-(4-Nitrobenzylideneamino)benzoic acid -NO₂ at para Imine, carboxylic acid Strong electron-withdrawing -NO₂ increases imine reactivity; carboxylic acid enhances solubility .

Crystallographic and Conformational Differences

  • Dihedral Angles :
    • The tert-butyl analogue exhibits a dihedral angle of 24.9° between aromatic rings due to steric repulsion from t-Bu groups .
    • The chloro derivative’s dihedral angle is unreported but likely smaller due to the smaller Cl substituent, favoring greater conjugation.
  • Crystal Packing :
    • The tert-butyl compound crystallizes in a centric space group (unsuitable for second-harmonic generation), whereas the chloro derivative’s packing remains uncharacterized .
    • Mercury software analysis of similar structures reveals that bulky substituents like t-Bu create voids, altering packing efficiency .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-[(4-chlorobenzylidene)amino]benzoate?

The compound is typically synthesized via a Schiff base condensation reaction. Ethyl 4-aminobenzoate is reacted with 4-chlorobenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) at reflux for 3–5 hours. The product is purified via recrystallization from ethanol, yielding orange prismatic crystals suitable for X-ray diffraction . Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via UV-Vis spectrophotometry (λmax ~300–350 nm for the imine bond) is advised .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART APEX diffractometer (Mo Kα radiation) followed by structure solution via direct methods (SHELXS) and refinement (SHELXL) is recommended. Hydrogen bonding and torsion angles can be analyzed using Mercury software for visualization . For basic refinement, ensure a data-to-parameter ratio >15 to minimize overfitting .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis : Confirms π→π* transitions of the conjugated imine bond (e.g., λmax ~320 nm) .
  • NMR : ¹H NMR should show peaks for the ethyl ester (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2), aromatic protons (δ ~7.3–8.3 ppm), and the imine proton (δ ~8.5–9.0 ppm) .
  • IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., imine bond geometry in NMR vs. X-ray) may arise from dynamic effects in solution versus solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian09) to compare optimized geometries with experimental data . For crystallographic ambiguities, employ twin refinement in SHELXL for twinned crystals or analyze residual electron density maps for disorder .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Photostability : Assess UV-induced degradation via HPLC-MS. Major degradation products include 4-chlorobenzamide and Schiff base hydrolysis derivatives; use amber glassware and antioxidants (e.g., BHT) to mitigate .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for similar esters) .

Q. How can intermolecular interactions influence crystal packing and material properties?

Use Mercury’s "Materials Module" to analyze packing motifs (e.g., π-π stacking, hydrogen bonds). For this compound, intramolecular O–H···N hydrogen bonds stabilize the structure, while bulky substituents (e.g., tert-butyl groups in analogs) induce steric-driven packing . Void analysis in Mercury can predict porosity or solvent-accessible volumes .

Q. What experimental designs are recommended for evaluating non-linear optical (NLO) properties?

This compound’s analogs exhibit second harmonic generation (SHG) due to donor-acceptor moieties. Use a pulsed Nd:YAG laser (1064 nm) to measure SHG efficiency in powder samples (Kurtz-Perry method). Ensure centrosymmetric space groups (e.g., P21/c) are avoided, as they nullify SHG activity .

Methodological Considerations Table

Aspect Recommended Tools/Methods Key References
Synthesis Reflux with ethanol/acetic acid; TLC monitoring (hexane:ethyl acetate 3:1)
Crystallography SHELX for refinement; Mercury for visualization/analysis
Degradation Analysis HPLC-MS (C18 column, acetonitrile/water gradient); UV-Vis kinetics
NLO Property Testing Kurtz-Perry SHG setup; single-crystal polarization microscopy

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